molecular formula C16H12O3 B12536022 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one CAS No. 837411-49-1

4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one

Cat. No.: B12536022
CAS No.: 837411-49-1
M. Wt: 252.26 g/mol
InChI Key: LOXXQWSCNVFOIY-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran core with a hydroxy(phenyl)methyl substituent, making it a significant molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high product yield . Another method includes the reaction of benzotrichloride with p-bromophenol in a 30% sodium hydroxide solution at 80-85°C, where the bromine atom is substituted by the benzoyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain kinases or interact with DNA, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its hydroxy(phenyl)methyl group enhances its reactivity and potential for diverse applications.

Properties

CAS No.

837411-49-1

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]chromen-2-one

InChI

InChI=1S/C16H12O3/c17-15-10-13(12-8-4-5-9-14(12)19-15)16(18)11-6-2-1-3-7-11/h1-10,16,18H

InChI Key

LOXXQWSCNVFOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=O)OC3=CC=CC=C32)O

Origin of Product

United States

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